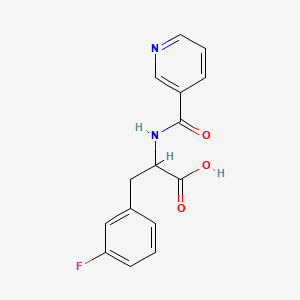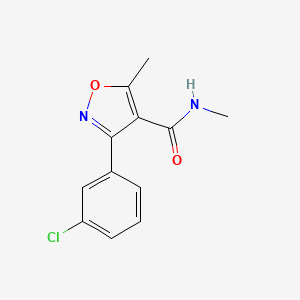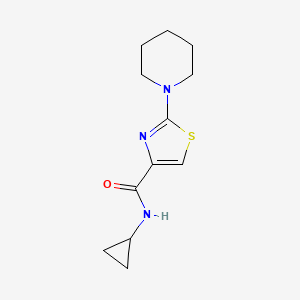![molecular formula C16H18N2O3S2 B7548665 5-acetyl-N-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548665.png)
5-acetyl-N-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetyl-N-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide, also known as TPCS2a, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer therapy. TPCS2a is a photosensitizer that can be activated by light, leading to the production of reactive oxygen species (ROS) that can induce cell death in cancer cells.
科学的研究の応用
TCPS2a has been investigated for its potential applications in cancer therapy. The photosensitizing properties of 5-acetyl-N-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide make it a promising candidate for photodynamic therapy (PDT), a non-invasive treatment that uses light to activate photosensitizers and induce cell death in cancer cells. This compound has been shown to be effective in vitro and in vivo against a variety of cancer cell lines, including pancreatic cancer, glioblastoma, and breast cancer (Berg et al., 2021; Høgset et al., 2017).
作用機序
The mechanism of action of 5-acetyl-N-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide involves the production of ROS upon activation by light. The ROS can induce cell death by various mechanisms, including apoptosis, necrosis, and autophagy. The exact mechanism of cell death induced by this compound may depend on the cell type and the experimental conditions.
Biochemical and Physiological Effects:
TCPS2a has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. However, the production of ROS by this compound can also lead to oxidative stress and inflammation, which may have negative effects on healthy tissues. The biochemical and physiological effects of this compound may depend on the dose, duration, and route of administration.
実験室実験の利点と制限
The advantages of 5-acetyl-N-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide for lab experiments include its high selectivity for cancer cells, its ability to be activated by light, and its minimal toxicity in normal cells. However, the limitations of this compound include its low solubility in aqueous solutions, its sensitivity to light and oxygen, and the need for specialized equipment for light activation.
将来の方向性
For research on 5-acetyl-N-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide may include the development of new synthesis methods to improve yield and purity, the optimization of PDT protocols for different cancer types, and the investigation of this compound in combination with other cancer therapies. Other potential applications of this compound may include imaging and diagnostics, as well as the treatment of other diseases that involve ROS-mediated cell death. Further research is needed to fully understand the potential of this compound in cancer therapy and other biomedical applications.
In conclusion, this compound is a promising small molecule that has gained attention for its potential applications in cancer therapy. Its photosensitizing properties and minimal toxicity in normal cells make it a promising candidate for PDT. However, further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of this compound.
合成法
The synthesis of 5-acetyl-N-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide involves several steps, including the preparation of the starting material and the introduction of the sulfonamide and benzyl groups. The synthesis has been described in detail in several publications, including a recent paper by Berg et al. (2021). The yield of this compound can be improved by optimizing the reaction conditions and purification methods.
特性
IUPAC Name |
5-acetyl-N-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-12(19)18-8-7-15-14(11-18)9-16(22-15)23(20,21)17-10-13-5-3-2-4-6-13/h2-6,9,17H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGISUIHXTXNDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(S2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B7548602.png)


![5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548618.png)
![5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7548623.png)

![5-acetyl-N-(3,5-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548637.png)
![5-acetyl-N-cyclopentyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548643.png)
![ethyl 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-(4-methylphenyl)-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxylate](/img/structure/B7548648.png)
![Morpholino[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7548660.png)
![5-acetyl-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548672.png)
